![molecular formula C7H14O3 B14657190 [(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol CAS No. 41167-51-5](/img/structure/B14657190.png)
[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol is a chemical compound with the empirical formula C8H14O4. It is a chiral building block often used in organic synthesis due to its stereoselective properties. This compound is known for its stability and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol typically involves the reaction of acetone with glycerol in the presence of an acid catalyst to form the dioxolane ring. The subsequent reduction of the intermediate product yields the desired compound. The reaction conditions often include:
Temperature: 0-25°C
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Common solvents include dichloromethane or toluene
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous flow reactors: For better control over reaction conditions
Purification: Techniques such as distillation or crystallization to obtain high-purity product
Análisis De Reacciones Químicas
Types of Reactions
[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: Converts the alcohol group to a carbonyl group
Reduction: Reduces the carbonyl group back to an alcohol
Substitution: Replaces the hydroxyl group with other functional groups
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane)
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Major Products
Oxidation: Forms [(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanal
Reduction: Yields this compound
Substitution: Produces various substituted dioxolane derivatives
Aplicaciones Científicas De Investigación
[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules
Biology: Employed in the study of enzyme mechanisms and stereoselective reactions
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Mecanismo De Acción
The mechanism of action of [(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s stereoselective properties allow it to fit into active sites of enzymes, facilitating or inhibiting biochemical reactions. The pathways involved often include:
Enzyme catalysis: The compound acts as a substrate or inhibitor in enzymatic reactions
Receptor binding: It may bind to specific receptors, modulating their activity
Comparación Con Compuestos Similares
[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol can be compared with other similar compounds, such as:
- Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
- Ethyl ®-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate
- ®-2,2-Dimethyl-1,3-dioxolane-4-methanol
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of enantiomerically pure substances.
Propiedades
Número CAS |
41167-51-5 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C7H14O3/c1-5-6(4-8)10-7(2,3)9-5/h5-6,8H,4H2,1-3H3/t5-,6+/m0/s1 |
Clave InChI |
VWUQFWPEGNZUQV-NTSWFWBYSA-N |
SMILES isomérico |
C[C@H]1[C@H](OC(O1)(C)C)CO |
SMILES canónico |
CC1C(OC(O1)(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


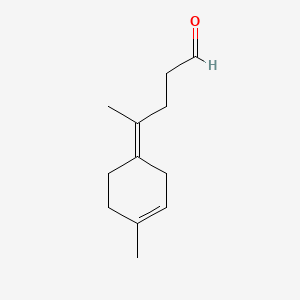
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)
![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)
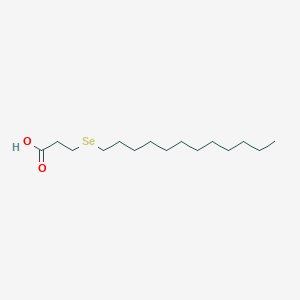
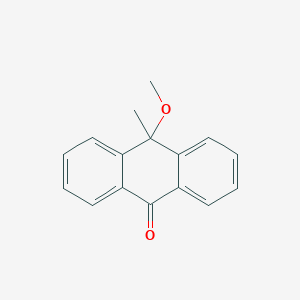

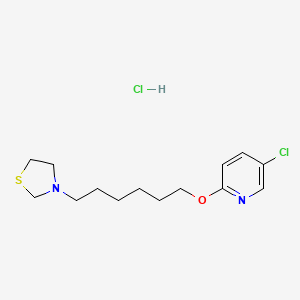
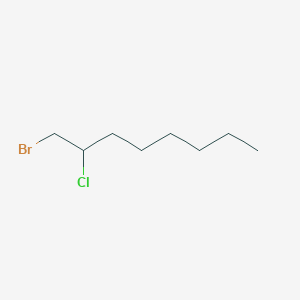
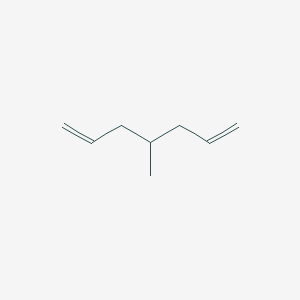
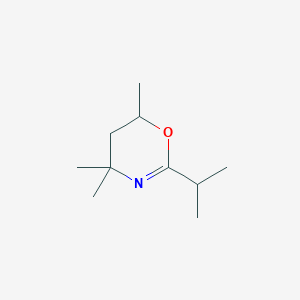
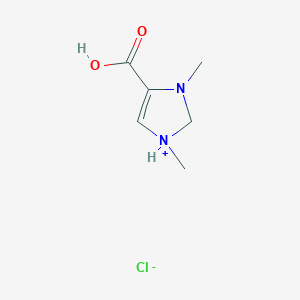

![Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]-](/img/structure/B14657186.png)
